Cas no 1485684-93-2 (3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol)

3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol is a chiral amino alcohol derivative featuring a thiophene moiety, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, making it a valuable intermediate in the preparation of bioactive compounds. The ethyl-substituted thiophene ring contributes to its lipophilicity, potentially improving membrane permeability in drug design. Its stereochemical properties enable its use as a ligand or building block in enantioselective catalysis. This compound is particularly relevant in medicinal chemistry for the development of targeted therapeutics due to its structural specificity and functional group compatibility.
3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol structure
1485684-93-2 structure
Product Name:3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol
CAS No:1485684-93-2
MF:C10H17NOS
MW:199.313081502914
CID:5281118
Update Time:2025-11-06

3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol
    • 2-Thiophenemethanol, α-(2-amino-1-methylethyl)-5-ethyl-
    • 3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol
    • Inchi: 1S/C10H17NOS/c1-3-8-4-5-9(13-8)10(12)7(2)6-11/h4-5,7,10,12H,3,6,11H2,1-2H3
    • InChI Key: FBSXESREWKYGNP-UHFFFAOYSA-N
    • SMILES: S1C(CC)=CC=C1C(C(C)CN)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 154
  • XLogP3: 1.5
  • Topological Polar Surface Area: 74.5

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Additional information on 3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol

Introduction to 3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol (CAS No. 1485684-93-2)

3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol, with the CAS number 1485684-93-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino alcohols and features a unique combination of functional groups, including an amino group, a thiophene ring, and a methylated propanol moiety. These structural elements contribute to its potential applications in various biological and pharmaceutical contexts.

The chemical structure of 3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol is characterized by its complex arrangement of atoms, which includes a thiophene ring substituted with an ethyl group at the 5-position, an amino group attached to the 3-position of the propanol chain, and a methyl group at the 2-position. This intricate structure imparts specific chemical and physical properties that are crucial for its biological activity and potential therapeutic applications.

In recent years, 3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol has been extensively studied for its potential as a lead compound in drug discovery. Research has shown that this compound exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. These properties are attributed to its ability to modulate various biological pathways and receptors, making it a valuable candidate for further development.

The anti-inflammatory activity of 3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol has been investigated in several preclinical studies. In vitro experiments have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human immune cells. Additionally, in vivo studies using animal models have shown that it can reduce inflammation in tissues affected by conditions such as arthritis and inflammatory bowel disease (IBD). These findings suggest that 3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol may have therapeutic potential in treating inflammatory disorders.

The analgesic properties of 3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol have also been explored. Preclinical studies have shown that this compound can effectively alleviate pain in animal models of neuropathic and inflammatory pain. The mechanism underlying its analgesic effects is thought to involve the modulation of nociceptive pathways and the inhibition of pain signaling molecules. These findings indicate that 3-Amino-1-(5-ethylthiophen-2-yl)-2-methylpropan-1-ol could be developed as a novel analgesic agent for managing chronic pain conditions.

In addition to its anti-inflammatory and analgesic properties, 3-Amino-1-(5-Ethylthiophen–2–yl)–2–methylpropan–1–ol has shown neuroprotective effects in preclinical studies. Research has demonstrated that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. The neuroprotective effects are believed to be mediated through the activation of antioxidant defense mechanisms and the inhibition of pro-apoptotic signaling pathways. These findings suggest that 3-Amino–1–(5–Ethylthiophen–2–yl)–2–methylpropan–1–ol may have potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 3-Amino–1–(5–Ethylthiophen–2–yl)–2–methylpropan–1–ol has also been studied to assess its suitability for therapeutic use. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed following oral administration, has good bioavailability, and is metabolized primarily through hepatic pathways. The elimination half-life is moderate, allowing for once-daily dosing regimens in clinical settings.

To further evaluate the safety and efficacy of 3-Amino–1–(5-Ethylthiophen–2-yL)–2-methylpropan–1-oL, several clinical trials are currently underway. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and a favorable safety profile in healthy volunteers. Ongoing Phase II trials are aimed at assessing its efficacy in specific patient populations suffering from inflammatory disorders, chronic pain conditions, and neurodegenerative diseases.

In conclusion, 3-Amino–1-(5-Ethylthiophen−−−−−−−−−−−−−−−−−−−yL)−−−−−−−yL) − − − − − − − − − − − − − − − − − − − − − − − − − − − - - - - - - - - - - - - - - - - - - - - - - - - - - - - - - (CAS No. 1485684-93-2)

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